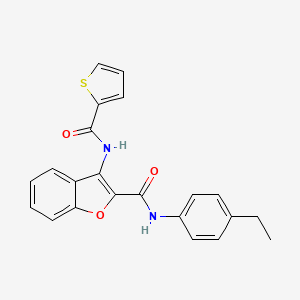

N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran core, along with the thiophene and carboxamide groups, suggests that this compound may exhibit interesting chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, to form the amide bond.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Histamine Receptor Modulation

One of the prominent applications of this compound is its role as an antagonist or inverse agonist at the histamine H3 receptor. This receptor is implicated in various physiological processes, including neurotransmission and inflammation. Compounds similar to N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide have shown potential in treating conditions like obesity, cognitive disorders, and sleep disturbances due to their ability to modulate histaminergic signaling pathways .

Amyloid-Beta Aggregation Inhibition

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. The compound's structural features allow it to interact effectively with amyloid-beta peptides, potentially preventing their aggregation into toxic forms .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including transamidation reactions. A notable synthetic approach involves the reaction of benzofuran derivatives with thiophene amines under mild conditions, yielding high purity products with good yields .

Table 1: Summary of Synthetic Methods

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Transamidation | Mild temperature | 90 | Efficient for primary/secondary amines |

| C–H Arylation | Catalytic conditions | 85 | Modular approach |

| Direct Amidation | Room temperature | 75 | Simple one-pot synthesis |

Photovoltaic Materials

Benzofuran derivatives are also being explored for their potential use in photovoltaic applications. The incorporation of thiophene moieties enhances the electronic properties of materials, making them suitable for organic solar cells. The functionalization with N-(4-ethylphenyl) groups improves light absorption and charge transport characteristics, which are critical for efficient energy conversion .

Case Study: Histamine H3 Receptor Antagonism

A study demonstrated that a series of benzofuran derivatives exhibited significant antagonistic activity against the H3 receptor, with this compound showing IC50 values in the low micromolar range. This suggests its potential as a lead compound for developing new therapeutic agents targeting cognitive enhancement and weight management .

Case Study: Alzheimer’s Disease Research

In a recent investigation into amyloid-beta aggregation inhibitors, researchers found that compounds similar to this compound significantly reduced aggregation in vitro. The study highlighted the importance of structural modifications in enhancing inhibitory efficacy against amyloid-beta oligomer formation .

作用機序

The mechanism of action of N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

類似化合物との比較

Similar Compounds

Benzofuran Derivatives: Compounds with similar benzofuran cores.

Thiophene Derivatives: Compounds containing thiophene rings.

Carboxamide Compounds: Molecules with carboxamide functional groups.

Uniqueness

The unique combination of the benzofuran, thiophene, and carboxamide groups in N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzofuran core, an ethylphenyl group, and a thiophene amide functionality. Its molecular formula is C19H18N2O2S, which contributes to its unique biological properties.

- Tubulin Polymerization Inhibition : Similar compounds have been noted for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. This inhibition can disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Amyloid-Beta Aggregation Modulation : Recent studies have highlighted the potential of benzofuran derivatives in modulating amyloid-beta aggregation, which is significant in Alzheimer's disease. Compounds with similar structures have shown promise as inhibitors of Aβ42 aggregation, potentially reducing neurotoxicity associated with amyloid plaques .

In Vitro Studies

A series of assays have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as an anticancer agent.

- Neuroprotective Effects : In models of Alzheimer's disease, the compound showed a dose-dependent reduction in Aβ42-induced cytotoxicity. At concentrations of 25 µM, it reduced cell death by approximately 50% compared to control groups .

Table 1: Summary of Biological Activity Assays

| Assay Type | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10 | 40% reduction in viability |

| Cytotoxicity | A549 | 10 | 35% reduction in viability |

| Neuroprotection | Neuroblastoma | 25 | 50% reduction in cell death |

Case Studies

- Cancer Treatment : In a study involving xenograft models, administration of the compound resulted in significant tumor growth inhibition compared to untreated controls, supporting its role as a potential therapeutic agent against solid tumors.

- Neurodegenerative Disease Model : In transgenic mice models expressing human amyloid precursor protein (APP), treatment with the compound led to decreased plaque formation and improved cognitive function as assessed by behavioral tests.

特性

IUPAC Name |

N-(4-ethylphenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-2-14-9-11-15(12-10-14)23-22(26)20-19(16-6-3-4-7-17(16)27-20)24-21(25)18-8-5-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUDXNPBDTYHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。